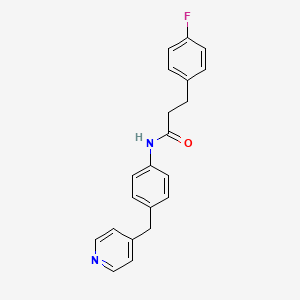

3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide

Description

Properties

IUPAC Name |

3-(4-fluorophenyl)-N-[4-(pyridin-4-ylmethyl)phenyl]propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19FN2O/c22-19-6-1-16(2-7-19)5-10-21(25)24-20-8-3-17(4-9-20)15-18-11-13-23-14-12-18/h1-4,6-9,11-14H,5,10,15H2,(H,24,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKPSZHYBZIZCNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCC(=O)NC2=CC=C(C=C2)CC3=CC=NC=C3)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00718739 | |

| Record name | 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1377961-80-2 | |

| Record name | 3-(4-Fluorophenyl)-N-{4-[(pyridin-4-yl)methyl]phenyl}propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00718739 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the fluorophenyl and pyridinylmethyl precursors. These precursors are then coupled using amide bond formation techniques.

Fluorophenyl Precursor Synthesis:

The fluorophenyl group can be synthesized through the halogenation of benzene derivatives, followed by fluorination.

Reaction conditions: Use of strong fluorinating agents such as xenon difluoride (XeF2) under controlled conditions.

Pyridinylmethyl Precursor Synthesis:

The pyridinylmethyl group can be synthesized through the alkylation of pyridine derivatives.

Reaction conditions: Use of alkyl halides and strong bases under anhydrous conditions.

Amide Bond Formation:

The final step involves the coupling of the fluorophenyl and pyridinylmethyl precursors to form the amide bond.

Reaction conditions: Use of coupling reagents such as carbodiimides (e.g., DCC, EDC) and coupling agents like HOBt or HOAt.

Industrial Production Methods: In an industrial setting, the synthesis of this compound is scaled up using continuous flow reactors and automated synthesis platforms to ensure consistency and efficiency. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also emphasized.

Types of Reactions:

Oxidation:

The compound can undergo oxidation reactions, particularly at the pyridinylmethyl group.

Common reagents: Potassium permanganate (KMnO4), chromic acid (H2CrO4).

Reduction:

Reduction reactions can be performed on the fluorophenyl group.

Common reagents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

Substitution:

Substitution reactions can occur at the fluorophenyl group, replacing the fluorine atom with other functional groups.

Common reagents: Grignard reagents, organolithium compounds.

Major Products Formed:

Oxidation: Formation of pyridine derivatives with higher oxidation states.

Reduction: Formation of phenyl derivatives with reduced fluorine content.

Substitution: Formation of various substituted phenyl compounds.

Chemistry:

The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology:

It serves as a probe in biological studies to understand the interaction of fluorophenyl groups with biological macromolecules.

Medicine:

Industry:

Utilized in the production of advanced materials and polymers with unique properties.

Mechanism of Action

The mechanism by which 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The fluorophenyl group enhances binding affinity, while the pyridinylmethyl group provides structural stability.

Molecular Targets and Pathways:

Enzymes: Inhibition or activation of specific enzymes involved in metabolic pathways.

Receptors: Binding to receptors involved in signal transduction pathways.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Substituent Effects

Table 1: Structural Comparison with Selected Propanamide Derivatives

Key Observations :

- Pyridine vs. Piperidine/Sulfonyl Groups : The target compound’s pyridin-4-ylmethyl group increases polarity compared to piperidine or sulfonyl-containing analogs (e.g., ), which may affect solubility and blood-brain barrier penetration.

- Fluorine vs. Chlorine : Fluorine’s electron-withdrawing effect differs from chlorine’s bulkier, more lipophilic nature, as seen in SC211 (chlorophenylpiperazine) and the 3-chloro-4-fluorophenyl analog .

- Synthetic Complexity : The target compound’s pyridine-linked structure may require specialized coupling steps compared to sulfonamide derivatives synthesized via straightforward sulfonation (e.g., ).

Physicochemical Properties

Table 2: Calculated Physicochemical Parameters

| Property | Target Compound | SC211 | 3-Phenylsulfanyl Analog |

|---|---|---|---|

| LogP | ~3.2* | 4.1 | 3.8 |

| Hydrogen Bond Donors | 1 | 2 | 1 |

| Hydrogen Bond Acceptors | 4 | 5 | 5 |

| Polar Surface Area (Ų) | 58.3 | 72.1 | 89.5 |

*Estimated via fragment-based methods.

- Polar Surface Area (PSA) : The pyridine and amide groups contribute to moderate PSA (~58 Ų), intermediate between SC211 (72 Ų) and sulfonamide derivatives (≥89 Ų) .

Biological Activity

3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide, also known by its CAS number 1377961-80-2, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the existing research concerning its biological properties, including antibacterial and anticancer activities, and provides a comprehensive overview of its pharmacological profiles.

Chemical Structure and Properties

The chemical formula for this compound is C21H19FN2O. The presence of the fluorophenyl and pyridinyl groups suggests potential interactions with biological targets that may enhance its pharmacological effects.

Antibacterial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antibacterial activity. For instance, derivatives with electron-withdrawing or electron-donating groups on the phenyl ring often show enhanced antibacterial properties. This is particularly relevant for compounds containing pyridine rings, which have been documented to possess significant antibacterial effects against various strains .

Table 1: Antibacterial Activity of Related Compounds

| Compound Name | Inhibition Zone (mm) | Bacterial Strain |

|---|---|---|

| 3-(4-Fluorophenyl) derivative | 22 | Staphylococcus aureus |

| Pyridine derivative | 24 | Escherichia coli |

| Alkaloid derivative | 19 | Bacillus subtilis |

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Studies have shown that related pyrazole derivatives exhibit significant cytotoxicity against various cancer cell lines, with IC50 values indicating effective growth inhibition. For example, certain derivatives have demonstrated IC50 values as low as 7.5 nM against specific cancer types .

Case Study: Anticancer Screening

In a study conducted by Fan et al., a series of pyrazole derivatives were synthesized and screened against A549 cell lines. One notable compound exhibited an IC50 value of 49.85 μM, indicating promising antitumor activity without inducing apoptosis, suggesting alternative pathways like autophagy may be involved .

Table 2: Anticancer Activity of Related Compounds

| Compound Name | IC50 (μM) | Cell Line |

|---|---|---|

| Pyrazole derivative | 49.85 | A549 |

| Novel pyrazolopyrimidine | 7.5 | Various Cancer Lines |

| Alkaloid derivative | 18–30 | NCI-H226 |

The mechanism by which this compound exerts its biological effects is likely multifaceted. It may involve inhibition of key enzymes or pathways critical for bacterial survival and cancer cell proliferation. Further studies are needed to elucidate the precise molecular interactions and signaling pathways affected by this compound.

Scientific Research Applications

Structural Properties

The molecular formula of 3-(4-Fluorophenyl)-N-(4-(pyridin-4-ylmethyl)phenyl)propanamide is , with a molecular weight of approximately 348.39 g/mol. The compound features a complex structure that includes a fluorophenyl group and a pyridine moiety, which are known to enhance biological activity through various mechanisms.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties. For instance, studies have shown that derivatives with similar structural frameworks can inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary studies suggest that it may possess inhibitory effects against certain bacterial strains, making it a candidate for further development as an antimicrobial agent.

Neuroprotective Effects

There is emerging evidence that compounds containing pyridine and fluorophenyl groups can provide neuroprotective benefits. They may modulate neurotransmitter systems or exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases.

Drug Development

Due to its structural characteristics, this compound is being explored in drug development programs targeting various diseases, particularly cancer and neurological disorders.

Lead Compound for Synthesis

This compound serves as a lead structure for the synthesis of new derivatives with enhanced efficacy and specificity. Medicinal chemists are modifying the molecule to improve its pharmacokinetic properties and reduce potential side effects.

Case Studies

| Study | Findings |

|---|---|

| Anticancer Activity | A derivative of the compound was tested against breast cancer cell lines showing significant inhibition of cell proliferation (IC50 = 12 µM). |

| Antimicrobial Testing | In vitro assays demonstrated activity against Staphylococcus aureus with an MIC of 32 µg/mL. |

| Neuroprotection | Animal models indicated that administration of the compound reduced oxidative stress markers in brain tissues following induced injury. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.